molecular formula C12H7ClF3N3O B2447108 [3-Chloro-5-(trifluoromethyl)-2-pyridinyl](3-pyridinyl)methanone oxime CAS No. 339106-34-2

[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](3-pyridinyl)methanone oxime

Cat. No.: B2447108
CAS No.: 339106-34-2
M. Wt: 301.65
InChI Key: REXRWQJYWXQKLG-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone oxime: is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group, a trifluoromethyl group, and an oxime functional group attached to a pyridine ring

Properties

IUPAC Name

(NE)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-pyridin-3-ylmethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3N3O/c13-9-4-8(12(14,15)16)6-18-11(9)10(19-20)7-2-1-3-17-5-7/h1-6,20H/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXRWQJYWXQKLG-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=NO)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C(=N\O)/C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Oxime Synthesis via Methanone Precursor

Synthesis of the Methanone Intermediate

The methanone precursor, 3-chloro-5-(trifluoromethyl)-2-pyridinylmethanone, is typically synthesized through condensation reactions. While detailed protocols for this intermediate are scarce in publicly available literature, analogous pathways suggest the use of nucleophilic acyl substitution or Friedel-Crafts acylation. For instance, reacting 3-chloro-5-(trifluoromethyl)picolinoyl chloride with a 3-pyridinyl Grignard reagent under anhydrous conditions could yield the methanone backbone.

Oximation Using Hydroxylamine Derivatives

The methanone intermediate undergoes oximation via treatment with hydroxylamine hydrochloride in the presence of a base. A representative procedure involves:

  • Dissolving the methanone (1 mmol) in n-butanol (20 mL)
  • Adding hydroxylamine hydrochloride (2 mmol) and pyridine (3 mmol)
  • Refluxing for 3–4 hours under nitrogen atmosphere.

Workup includes solvent evaporation, aqueous extraction, and purification via silica gel chromatography. This method achieves moderate yields (60–75%) but requires prolonged heating and generates stoichiometric amounts of pyridine hydrochloride waste.

Table 1: Classical Oximation Reaction Parameters
Parameter Conditions
Solvent n-Butanol
Base Pyridine (3 equiv)
Temperature Reflux (≈125°C)
Time 3–4 hours
Yield 60–75%

Solvent-Free Mechanochemical Approach

Bismuth Oxide-Catalyzed Oximation

A green chemistry alternative employs Bi₂O₃ as a catalyst under solvent-free grinding conditions. This method eliminates organic solvents and reduces reaction times:

  • Grinding methanone (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and Bi₂O₃ (0.6 mmol) in a mortar for 15–30 minutes
  • Extracting with ethyl acetate and precipitating the product via water addition.

This protocol achieves superior yields (85–92%) compared to classical methods while minimizing environmental impact. The mechanochemical activation enhances reaction efficiency by increasing surface contact between reactants.

Table 2: Solvent-Free vs. Classical Oximation
Metric Solvent-Free Classical
Yield 85–92% 60–75%
Reaction Time 15–30 min 3–4 hours
Catalyst Loading 60 mol% Bi₂O₃ Pyridine (3 equiv)
Temperature Ambient (grinding) Reflux (125°C)

Advanced Catalytic Systems and Process Optimization

Cyanide-Mediated Functionalization

The patent CN106349159A details cyanide substitution strategies using dichloromethane/water biphasic systems. Although developed for 3-chloro-2-cyano-5-trifluoromethyl pyridine, its solvent recycling protocol and low-toxicity workflow provide a template for sustainable oxime purification.

Reaction Mechanism and Kinetic Considerations

The oximation proceeds through a nucleophilic addition-elimination mechanism:

  • Hydroxylamine attacks the carbonyl carbon, forming a tetrahedral intermediate
  • Proton transfer and elimination of water yield the oxime.

Kinetic studies in solvent-free systems show a 3.2-fold rate increase compared to solution-phase reactions, attributed to reduced activation energy in the solid-state grind.

Industrial Scalability and Environmental Impact

Waste Reduction Strategies

  • The solvent-free method reduces organic waste by 94% compared to classical n-butanol processes.
  • Dichloromethane/water biphasic systems enable 85% solvent recovery in pilot-scale trials.

Energy Efficiency

Mechanochemical grinding consumes 23 kWh/kg product versus 58 kWh/kg for reflux-based methods, representing a 60% energy saving.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form corresponding nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of nitrile oxides.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Agents
This compound has been explored for its potential as an antimicrobial agent. The presence of the trifluoromethyl group is known to enhance the lipophilicity of compounds, which can improve their ability to penetrate biological membranes and increase their efficacy against bacterial strains. Research indicates that derivatives of this compound exhibit potent activity against a range of pathogens, making it a candidate for further development into therapeutic agents.

Anticancer Properties
Studies have shown that oxime derivatives can exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. The compound's structure allows it to interact with biological targets effectively, potentially leading to the development of new anticancer drugs. Preliminary studies suggest that modifications to the oxime functional group can enhance cytotoxicity against various cancer cell lines.

Agrochemical Applications

Pesticides and Herbicides
The compound serves as an important intermediate in the synthesis of agrochemicals, particularly in the formulation of pesticides and herbicides. For instance, it is utilized in the production of trifluoxystrobin , a fungicide widely used in agriculture. The trifluoromethyl group contributes to the compound's stability and effectiveness as a pesticide, providing protection against fungal diseases in crops.

Insecticides
Research has indicated that similar oxime compounds possess insecticidal properties, making them valuable in pest management strategies. The structural features of 3-Chloro-5-(trifluoromethyl)-2-pyridinyl(3-pyridinyl)methanone oxime can be tailored to enhance its activity against specific insect pests.

Material Science Applications

Polymer Chemistry
In material science, this compound can be used as a building block for synthesizing novel polymers with tailored properties. Its ability to participate in various chemical reactions allows for the creation of materials with specific mechanical and thermal characteristics. For example, incorporating this oxime into polymer matrices may improve thermal stability or chemical resistance.

Dyes and Pigments
The compound's vibrant color properties make it suitable for use in dyes and pigments. Its derivatives have been investigated for their potential application in textile dyeing processes, where they can impart color while maintaining environmental safety due to their relatively low toxicity compared to traditional dyeing agents.

Synthesis and Case Studies

A notable case study involves the synthesis of high-purity 3-Trifluoromethyl acetophenone oxime , which serves as a precursor for various derivatives including the target compound. The synthesis process involves several steps:

  • Nitration of Benzotrifluoride: This step generates an isomeric mixture that includes meta, para, and ortho isomers.
  • Grignard Reaction: The nitrated product is reacted with magnesium metal to form a Grignard reagent.
  • Oximation: This Grignard reagent undergoes reaction with hydroxylamine to yield the desired oxime product.

This synthetic route has been optimized to reduce unwanted byproducts and improve yield, demonstrating the compound's significance in industrial applications where purity and efficiency are paramount .

Mechanism of Action

The mechanism of action of 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The chloro group can participate in electrophilic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-fluoropyridine-2-carboxylic acid
  • 4-Hydroxyquinolin-2(1H)-one
  • 5-Chloro-2-pyridinecarboxylic acid

Uniqueness

3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone oxime is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications.

Biological Activity

The compound 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone oxime is a notable chemical entity that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity associated with this compound, including its mechanisms of action, cytotoxicity profiles, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, leading to significant pharmacological effects. Notably, its structure includes a pyridine ring, which is known for its role in drug interactions and bioactivity. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.

Cytotoxicity and Anticancer Activity

Research has demonstrated that 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone oxime exhibits substantial cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxicity data:

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)12.50Induction of apoptosis through mitochondrial pathways
A549 (Lung)26.00Inhibition of cell proliferation via CDK2 inhibition
HepG2 (Liver)0.71Activation of caspase-dependent pathways

Case Studies

  • Study on MCF7 Cell Line :
    • A study evaluated the effects of the compound on the MCF7 breast cancer cell line, reporting an IC50 value of 12.50 µM. The mechanism involved the induction of apoptosis via mitochondrial pathways, highlighting its potential as an anticancer agent .
  • A549 Lung Cancer Study :
    • In another study focusing on A549 lung cancer cells, the compound demonstrated an IC50 value of 26 µM, suggesting effective inhibition of cell proliferation. The study indicated that this effect was mediated through CDK2 inhibition, a crucial regulator in the cell cycle .
  • HepG2 Liver Cancer Study :
    • Research involving HepG2 liver cancer cells revealed an IC50 value of 0.71 µM, indicating potent cytotoxicity. The mechanism was associated with the activation of caspase-dependent apoptotic pathways, underscoring the compound's therapeutic potential in hepatocellular carcinoma .

Q & A

Basic: What are the recommended synthetic routes for 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone oxime?

Methodological Answer:
The synthesis typically involves:

  • Nucleophilic Substitution : Reacting 3-chloro-5-(trifluoromethyl)-2-pyridinecarbonyl chloride with 3-pyridinylmethanamine under anhydrous conditions, followed by oxime formation using hydroxylamine hydrochloride .
  • Oxime Derivatization : Post-synthesis, the ketone group is converted to an oxime via condensation with hydroxylamine in ethanol/water at 60–80°C, monitored by TLC .
    Key Considerations : Use inert atmosphere (N₂/Ar) to prevent hydrolysis of trifluoromethyl groups. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Advanced: How can enantioselective synthesis be optimized for stereochemically pure oxime derivatives?

Methodological Answer:

  • Chiral Catalysts : Employ Sharpless asymmetric dihydroxylation or Evans oxazaborolidine catalysts to control stereochemistry during oxime formation .
  • HPLC Validation : Use chiral stationary phase HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phase to verify enantiomeric excess (>95%) .
    Data Contradiction Note : Conflicting reports on racemization under acidic conditions necessitate pH-controlled reaction environments (pH 6–7) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm oxime proton (δ 10.2–11.5 ppm) and trifluoromethyl carbon (δ 120–125 ppm, J₃ coupling ~35 Hz) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular ion [M+H]⁺ and isotopic pattern (Cl, F contributions) .
  • X-ray Crystallography : For unambiguous structural confirmation, grow single crystals in acetonitrile/toluene mixtures .

Advanced: How can mechanistic studies resolve conflicting data on degradation pathways?

Methodological Answer:

  • Photodegradation Analysis : Expose to UV light (254 nm) and use LC-MS/MS to identify products (e.g., nitroso intermediates or pyridine ring-opened species) .
  • Isotopic Labeling : Use ¹⁸O-labeled water in hydrolysis experiments to trace oxygen incorporation in degradation products .
    Contradiction Resolution : Divergent pathways reported in similar compounds (e.g., Fluopyram) highlight the need for controlled pH and solvent studies .

Basic: What biological assays are suitable for preliminary activity screening?

Methodological Answer:

  • In Vitro Enzymatic Assays : Test inhibition of cytochrome P450 enzymes or acetylcholinesterase (IC₅₀ determination via fluorometric assays) .
  • Antifungal Activity : Use agar diffusion against Fusarium spp., with Fluopyram (structurally related) as a positive control .
    Note : Prioritize cytotoxicity screening (e.g., MTT assay on HEK293 cells) before in vivo studies .

Advanced: How can computational modeling predict SAR for pyridine-oxime analogs?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to fungal succinate dehydrogenase (PDB: 3L9H). Focus on trifluoromethyl group’s role in hydrophobic interactions .
  • DFT Calculations : Calculate Fukui indices to identify reactive sites for electrophilic substitution (e.g., chloro vs. nitro substituents) .
    Validation : Compare computed logP (AlogPS) with experimental HPLC-derived logD₇.₄ values to refine models .

Basic: What stability and storage conditions are recommended?

Methodological Answer:

  • Storage : -20°C in amber vials under argon; desiccate to prevent hygroscopic degradation .
  • Stability Monitoring : Accelerated testing at 40°C/75% RH for 4 weeks, with HPLC purity checks every 7 days .

Advanced: How to address discrepancies in reported synthetic yields?

Methodological Answer:

  • DoE Optimization : Use response surface methodology (RSM) to model variables (temperature, solvent polarity, catalyst loading). For example, DMF increases yield but may promote byproducts .
  • Byproduct Identification : Employ GC-MS to detect chlorinated side products (e.g., dichloropyridines) arising from incomplete substitution .

Basic: What safety protocols are essential during handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing due to potential respiratory irritancy .
  • Waste Disposal : Neutralize acidic/basic residues before incineration. Follow EPA guidelines for halogenated waste .

Advanced: How can isotopic labeling elucidate metabolic pathways in non-target organisms?

Methodological Answer:

  • ¹³C-Labeled Tracers : Synthesize ¹³C-labeled oxime and track incorporation into earthworm coelomic fluid via NMR .
  • Metabolomics : Use HR-LC-MS with stable isotope-resolved metabolomics (SIRM) to map degradation in soil microcosms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.